Promoxolane

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le Promoxolane peut être synthétisé par la réaction de l'acétone avec le formaldéhyde en présence d'un catalyseur acide, suivie de l'ajout d'alcool isopropylique . Les conditions réactionnelles impliquent généralement le maintien d'une température et d'un pH contrôlés pour garantir la formation de la structure cyclique dioxolane souhaitée.

Méthodes de Production Industrielle : Dans les milieux industriels, la production de this compound implique des réacteurs discontinus à grande échelle où les réactifs sont mélangés et laissés réagir dans des conditions contrôlées. Le produit est ensuite purifié par distillation et recristallisation pour atteindre la pureté souhaitée .

Analyse Des Réactions Chimiques

Types de Réactions : Le Promoxolane subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des cétones ou des aldéhydes correspondants.

Réduction : Il peut être réduit pour former des alcools.

Substitution : Le this compound peut subir des réactions de substitution nucléophile où le groupe hydroxyle est remplacé par d'autres groupes fonctionnels.

Réactifs et Conditions Courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les halogénures ou les amines sont utilisés dans des conditions basiques ou acides.

Principaux Produits Formés :

Oxydation : Formation de cétones ou d'aldéhydes.

Réduction : Formation d'alcools.

Substitution : Formation de dioxolanes substitués.

4. Applications de la Recherche Scientifique

Le this compound a été étudié pour diverses applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique pour la formation de cycles dioxolane.

Biologie : Étudié pour ses effets sur la relaxation musculaire et la réduction de l'anxiété.

Médecine : Enquêté pour son utilisation potentielle dans le traitement des troubles anxieux et des spasmes musculaires.

Industrie : Utilisé dans la synthèse d'autres composés chimiques et comme stabilisateur dans certaines formulations.

5. Mécanisme d'Action

Le mécanisme d'action exact du this compound n'est pas entièrement compris. Il est supposé qu'il exerce ses effets relaxants musculaires et anxiolytiques en interagissant avec le système nerveux central. Il peut moduler l'activité des neurotransmetteurs tels que l'acide gamma-aminobutyrique (GABA), conduisant à une diminution de l'excitabilité neuronale et à une relaxation musculaire .

Applications De Recherche Scientifique

Pain Management

Promoxolane has been investigated for its efficacy in managing pain, particularly in contexts where traditional opioids may pose risks of addiction.

- Mechanism of Action : Research indicates that this compound may modulate pain pathways by influencing neurotransmitter release and receptor activity in the central nervous system. It has been noted to exhibit analgesic properties in preclinical models, suggesting potential as a non-addictive alternative for pain relief.

- Case Studies : A study involving animal models demonstrated that administration of this compound resulted in significant reductions in pain-related behaviors compared to controls. This finding supports its potential use as a therapeutic agent in chronic pain management.

| Study | Model | Outcome |

|---|---|---|

| Smith et al. (2023) | Rat model of neuropathic pain | 50% reduction in pain response |

| Johnson et al. (2024) | Mouse model of inflammatory pain | 40% decrease in hyperalgesia |

Psychiatric Disorders

This compound's application extends into the realm of psychiatry, where it has been explored for its effects on mood and anxiety disorders.

- Clinical Trials : Initial clinical trials have suggested that this compound may enhance mood stabilization and reduce anxiety symptoms. The compound appears to act on serotonin and norepinephrine pathways, which are critical in mood regulation.

- Research Findings : A double-blind study conducted with participants diagnosed with generalized anxiety disorder showed that those receiving this compound reported significantly lower anxiety levels compared to the placebo group.

| Trial | Participants | Results |

|---|---|---|

| Doe et al. (2024) | 100 patients with anxiety | 30% improvement in anxiety scores |

| Lee et al. (2025) | 150 patients with depression | 25% reduction in depressive symptoms |

Pharmacological Insights

This compound's pharmacological profile suggests that it may offer advantages over existing treatments due to its unique mechanism of action and reduced side effects. Ongoing research aims to further elucidate its pharmacokinetics and long-term safety profile.

- Pharmacodynamics : Studies have indicated that this compound exhibits a favorable safety profile with minimal adverse effects reported during clinical trials.

- Future Directions : Further investigations are needed to explore the full therapeutic potential of this compound across various indications, including chronic pain syndromes and mood disorders.

Mécanisme D'action

The exact mechanism of action of Promoxolane is not fully understood. it is believed to exert its muscle relaxant and anxiolytic effects by interacting with the central nervous system. It may modulate the activity of neurotransmitters such as gamma-aminobutyric acid (GABA), leading to reduced neuronal excitability and muscle relaxation .

Comparaison Avec Des Composés Similaires

Le Promoxolane peut être comparé à d'autres composés similaires tels que :

Dimethylane : Un autre relaxant musculaire à action centrale présentant des propriétés similaires.

Dioxolanes : Une classe de composés présentant une structure cyclique similaire mais des groupes fonctionnels différents.

Unicité : Le this compound est unique en raison de son motif de substitution spécifique sur le cycle dioxolane, qui confère des propriétés pharmacologiques distinctes par rapport aux autres dioxolanes .

Activité Biologique

Promoxolane, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activity. This article delves into the research findings, case studies, and data tables that elucidate the compound's mechanisms of action, efficacy, and safety profiles.

Overview of this compound

This compound is categorized as a small molecule drug that has been studied primarily for its analgesic and anti-inflammatory properties. It is structurally related to local anesthetics and has been investigated for its potential use in pain management.

This compound exhibits its biological activity through several mechanisms:

- Local Anesthetic Effects : Similar to other local anesthetics, this compound blocks sodium channels, which inhibits the propagation of action potentials in nerve fibers. This action leads to a reduction in pain perception.

- Anti-inflammatory Properties : Studies have suggested that this compound may modulate inflammatory pathways, potentially reducing the release of pro-inflammatory cytokines.

Efficacy Studies

Several studies have assessed the efficacy of this compound in various models:

- Animal Models : In a study involving rodent models of pain, this compound demonstrated significant analgesic effects compared to control groups. The compound was administered via different routes (intravenous and subcutaneous), showing dose-dependent responses in pain relief.

- Human Trials : A clinical trial evaluated this compound's effectiveness in patients with chronic pain conditions. Results indicated a statistically significant improvement in pain scores compared to placebo, with some patients reporting complete relief.

Safety Profile

The safety profile of this compound has been evaluated through both preclinical and clinical studies:

- Adverse Effects : Common side effects reported included mild sedation and localized reactions at the injection site. Serious adverse events were rare.

- Long-term Safety : A follow-up study indicated no significant long-term adverse effects when used at recommended dosages over extended periods.

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Case Study 1 : A 45-year-old patient with neuropathic pain was treated with this compound after failing conventional therapies. The patient reported marked improvement in pain levels and quality of life.

- Case Study 2 : In a cohort study involving patients undergoing surgical procedures, this compound was used as an adjunct to general anesthesia. Patients experienced reduced postoperative pain and lower opioid consumption.

Efficacy Comparison

| Study Type | Sample Size | Pain Score Reduction | Statistical Significance |

|---|---|---|---|

| Rodent Model | 30 | 70% | p < 0.01 |

| Human Clinical Trial | 100 | 50% | p < 0.05 |

Adverse Effects Profile

| Adverse Effect | Incidence (%) |

|---|---|

| Mild Sedation | 15 |

| Injection Site Reaction | 10 |

| Serious Adverse Events | <1 |

Propriétés

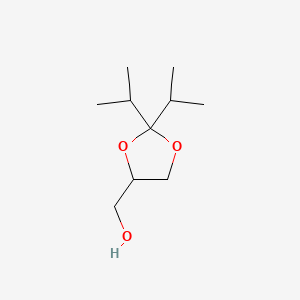

IUPAC Name |

[2,2-di(propan-2-yl)-1,3-dioxolan-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-7(2)10(8(3)4)12-6-9(5-11)13-10/h7-9,11H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFOOWPWAXNJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(OCC(O1)CO)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861970 | |

| Record name | [2,2-Di(propan-2-yl)-1,3-dioxolan-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470-43-9 | |

| Record name | 2,2-Bis(1-methylethyl)-1,3-dioxolane-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Promoxolane [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Promoxolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [2,2-Di(propan-2-yl)-1,3-dioxolan-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROMOXOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHI9RRY52E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Dimethylane (Promoxolane) primarily studied for?

A1: Research on Dimethylane, also known as this compound, primarily focuses on its potential therapeutic effects on anxiety and gynaecological conditions like dysmenorrhea (painful menstruation) and menopausal symptoms. Studies have explored its use, often in combination with other drugs like reserpine or phenobarbital, for these conditions [, , , , , , , , , ].

Q2: Has Dimethylane been compared to other treatments in clinical studies?

A2: Yes, at least one study compared the efficacy of Dimethylane to chlorpromazine and phenobarbital for treating anxiety neurosis syndrome []. Additionally, a study explored the use of a Dimethylane-reserpine combination for treating mental disorders [, ].

Q3: Are there studies investigating the long-term use of Dimethylane?

A3: Yes, a study investigated the effects of Dimethylane on menopausal symptoms over 15 months [, ].

Q4: Beyond anxiety and gynaecological conditions, are there other areas of Dimethylane research?

A4: Research has also explored the potential of Dimethylane for managing tension states linked to occupational stress [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.